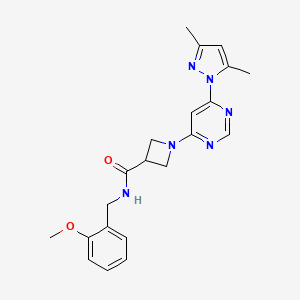![molecular formula C17H16F3N3O B2460313 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2415541-44-3](/img/structure/B2460313.png)
1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. TFP is a piperazine derivative that has been extensively studied for its potential use in medicinal chemistry and drug discovery.
作用机制
The exact mechanism of action of 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has also been shown to modulate the activity of other neurotransmitter receptors, including the adrenergic receptors and the histamine H1 receptor.
Biochemical and Physiological Effects:
1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been shown to have a range of biochemical and physiological effects. In animal studies, 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been shown to reduce anxiety-like behavior and improve cognitive function. 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has also been shown to have antipsychotic effects, suggesting that it may be useful in the treatment of schizophrenia. Additionally, 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been shown to have antidepressant effects in animal models of depression.
实验室实验的优点和局限性
One of the major advantages of 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is its diverse range of pharmacological activities, which makes it a useful tool compound for studying various aspects of neuroscience and pharmacology. However, 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is also a challenging compound to work with due to its complex synthesis and low solubility in aqueous solutions. Additionally, 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.
未来方向
There are several future directions for research on 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one. One area of interest is the development of new 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one derivatives with improved pharmacological properties. Another area of interest is the study of 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one's effects on other neurotransmitter systems, such as the glutamate and GABA systems. Finally, the potential use of 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one in the treatment of various neuropsychiatric disorders, such as schizophrenia and depression, warrants further investigation.
Conclusion:
In conclusion, 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been extensively studied for its potential use in medicinal chemistry and drug discovery, as well as a tool compound in neuroscience research. While 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has several advantages, such as its diverse range of pharmacological activities, it also has limitations, such as its complex synthesis and low solubility in aqueous solutions. Future research on 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one may lead to the development of new 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one derivatives with improved pharmacological properties and the potential use of 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one in the treatment of various neuropsychiatric disorders.
合成方法
1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can be synthesized through a multistep process that involves the reaction of 4-chloro-2-trifluoromethylpyridine with benzylpiperazine in the presence of a base. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis of 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a challenging process that requires specialized knowledge and expertise in organic chemistry.
科学研究应用
1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been extensively studied for its potential use in medicinal chemistry and drug discovery. It has been shown to possess a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has also been studied for its potential use as a tool compound in neuroscience research, particularly in the study of G protein-coupled receptors (GPCRs) and their signaling pathways.
属性
IUPAC Name |
1-benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O/c18-17(19,20)15-10-14(6-7-21-15)22-8-9-23(16(24)12-22)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNDSJRZQBBBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C2=CC(=NC=C2)C(F)(F)F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2460235.png)
![3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol](/img/structure/B2460236.png)

![N-(2,3-dihydro-1H-inden-1-yl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2460241.png)

![6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2460245.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2460246.png)
![1-[2-(Decyloxy)ethoxy]decane](/img/structure/B2460248.png)

![3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate](/img/structure/B2460251.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate](/img/structure/B2460252.png)